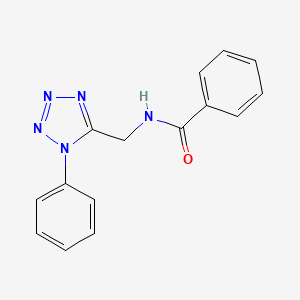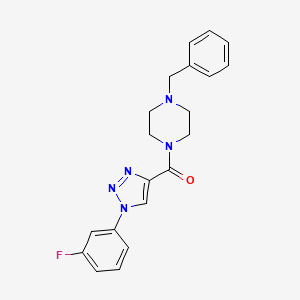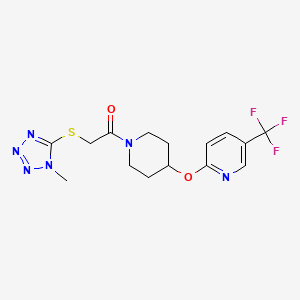
N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide” is a compound that contains a tetrazole moiety. Tetrazoles are a class of nitrogen-containing heterocyclic compounds that have a broad spectrum of applications in organic synthesis, medicinal and coordination chemistry, catalysis, and materials science .
Synthesis Analysis
The synthesis of compounds containing both trifluoromethanesulfonamide and tetrazole moieties has been studied . The reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, which reacted with sodium azide to give the corresponding [2+3]-cycloaddition product .Molecular Structure Analysis
The structure of the compound was proved by IR and NMR spectra and elemental analysis . It was isolated as an off-white crystalline solid readily soluble in polar solvents .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
The compound is a high-melting crystalline solid (mp 170–172°C) . The 1H NMR spectrum of the compound in CDCl3 showed signals for methylene (δ 4.64 ppm) and aromatic protons (δ 7.46–7.53 ppm), which appeared at a lower field than the corresponding signals of bromoacetonitrile (δ 3.79 ppm) and N-phenyltriflamide (δ 7.20–7.36 ppm) .Wissenschaftliche Forschungsanwendungen
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various drugs due to their biological activities .
Inhibitor of Aluminum Corrosion
1-Phenyl-1H-tetrazole-5-thiol, a derivative of tetrazole, has been found to be an effective inhibitor of aluminum corrosion in 1M HCl solution .
Synthesis of Oxacyclic Building Blocks
1-Phenyl-1H-tetrazole-5-thiol has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .
G Protein-Coupled Receptor-35 Agonists
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives have been studied as potent G Protein-Coupled Receptor-35 (GPR35) agonists .
High-Performance Energetic Material
The synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide has been proposed as a promising strategy towards high-performance energetic material .
Eco-Friendly Synthesis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Biological Activities
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Other Useful Applications
In addition to the above, tetrazoles have other useful applications in areas such as photography, as growth hormones, and as a platform for virtual screening .
Wirkmechanismus
Target of Action
The primary target of N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is the G protein-coupled receptor-35 (GPR35) . GPR35 has emerged as a potential target in the treatment of pain and inflammatory and metabolic diseases .
Mode of Action
N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide acts as an agonist of GPR35 . It interacts with GPR35, triggering a conformational change that activates the receptor. This activation leads to a series of intracellular events, including the release of G proteins and the initiation of various signaling pathways .
Pharmacokinetics
The physicochemical properties of related compounds suggest that they have good drug-like properties .
Result of Action
The activation of GPR35 by N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can lead to various molecular and cellular effects. These effects depend on the specific physiological context and can include changes in cell signaling, gene expression, and cellular function .
Action Environment
The action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence the compound’s interactions with its target .
Eigenschaften
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHSPGXUBNSIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol](/img/structure/B2886906.png)
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2886907.png)
![N-(2-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886909.png)
![3-Fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B2886910.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2886914.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2886916.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2886920.png)


![2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole](/img/structure/B2886923.png)
![2-Azido-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2886926.png)
![ethyl 3-cyano-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2886927.png)